1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methylphenyl)carbonyl]-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
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Overview
Description
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a suitable diketone or diester to form the spiro[indole-pyrrole] core.
Functional Group Modifications: Introduction of the dimethylamino propyl group, hydroxy group, and methylbenzoyl group through various substitution reactions.
Final Coupling: The final step involves coupling the prop-2-en-1-yl group to the spiro compound under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, thiols, or amines under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features and biological activity.
Materials Science: Use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigation of its interactions with biological molecules and potential as a biochemical probe.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Spiro[indole-3,2’-pyrrole] Derivatives: Compounds with similar spiro structures but different substituents.
Indole Derivatives: Compounds with the indole core but lacking the spiro connection.
Pyrrole Derivatives: Compounds with the pyrrole core but lacking the spiro connection.
Uniqueness: 1’-[3-(dimethylamino)propyl]-4’-hydroxy-3’-(4-methylbenzoyl)-1-(prop-2-en-1-yl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its combination of functional groups and the spiro connection, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4'E)-1'-[3-(dimethylamino)propyl]-4'-[hydroxy-(4-methylphenyl)methylidene]-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C27H29N3O4/c1-5-15-29-21-10-7-6-9-20(21)27(26(29)34)22(23(31)19-13-11-18(2)12-14-19)24(32)25(33)30(27)17-8-16-28(3)4/h5-7,9-14,31H,1,8,15-17H2,2-4H3/b23-22- |
InChI Key |
RNJJALJMNRSIAP-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCN(C)C)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCN(C)C)O |
Origin of Product |
United States |
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